2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate
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Overview
Description
2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrrolidine ring, along with benzyl and tert-butyl ester groups at the 2nd and 1st positions, respectively. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Bromine Atom: The bromine atom is introduced at the 4th position of the pyrrolidine ring through a bromination reaction using reagents such as N-bromosuccinimide (NBS).
Protection of Carboxyl Groups: The carboxyl groups are protected by converting them into benzyl and tert-butyl esters using benzyl bromide and tert-butyl bromide, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reduction reactions can produce alcohol derivatives.
Scientific Research Applications
2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Biological Studies: Used in studies to understand the biological activity and interactions of pyrrolidine derivatives.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-O-benzyl 1-O-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- ®-Tert-butyl 2-cyclopropylpiperazine-1-carboxylate
Uniqueness
2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate is unique due to the presence of the bromine atom at the 4th position, which imparts distinct reactivity and properties compared to similar compounds
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(21)19-10-13(18)9-14(19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRCQFJSGVBVKN-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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